molecular formula C16H18N4OS B3813654 N-1H-benzimidazol-2-yl-2-{[1-(2-thienyl)propyl]amino}acetamide

N-1H-benzimidazol-2-yl-2-{[1-(2-thienyl)propyl]amino}acetamide

Cat. No. B3813654
M. Wt: 314.4 g/mol
InChI Key: NREDNFCKDBNYSX-UHFFFAOYSA-N
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Description

“N-1H-benzimidazol-2-yl-2-{[1-(2-thienyl)propyl]amino}acetamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . It has been associated with diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves two steps: first, the construction of a desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .


Molecular Structure Analysis

The molecular formula of “N-1H-benzimidazol-2-yl-2-{[1-(2-thienyl)propyl]amino}acetamide” is C21H22N4O . Its average mass is 346.426 Da and its monoisotopic mass is 346.179352 Da .


Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are diverse and depend on the specific derivative and conditions . For instance, benzimidazole can react with formic acid or the equivalent trimethyl orthoformate, carbondisulphide in alkaline alcoholic solution, or aromatic aldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-1H-benzimidazol-2-yl-2-{[1-(2-thienyl)propyl]amino}acetamide” would depend on its specific structure. For instance, its molecular formula is C21H22N4O, and its average mass is 346.426 Da .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and target. For instance, some benzimidazole derivatives have been found to have antiangiogenic effects and promote apoptosis .

Future Directions

Benzimidazole and its derivatives have shown promise in various areas of medicinal chemistry, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, future research may focus on exploring these and other potential applications of “N-1H-benzimidazol-2-yl-2-{[1-(2-thienyl)propyl]amino}acetamide” and related compounds.

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(1-thiophen-2-ylpropylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-2-11(14-8-5-9-22-14)17-10-15(21)20-16-18-12-6-3-4-7-13(12)19-16/h3-9,11,17H,2,10H2,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREDNFCKDBNYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CS1)NCC(=O)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1H-benzimidazol-2-yl-2-{[1-(2-thienyl)propyl]amino}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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